molecular formula C15H15FN2O4 B163540 2-AE-Ciprofloxacin CAS No. 128751-31-5

2-AE-Ciprofloxacin

Cat. No.: B163540
CAS No.: 128751-31-5
M. Wt: 306.29 g/mol
InChI Key: YZTDLBKYHCTDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AE-Ciprofloxacin is a chemical derivative of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin . Ciprofloxacin is a well-characterized bactericidal agent whose primary mechanism of action involves the inhibition of bacterial DNA replication by targeting two key enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . This inhibition prevents DNA supercoiling and segregation, leading to rapid bacterial cell death . The parent compound is notably potent against a wide range of Gram-negative bacilli, including members of the Enterobacteriaceae family such as Escherichia coli and Pseudomonas aeruginosa , and also exhibits activity against some Gram-positive bacteria . As a derivative, this compound is supplied for investigational applications in microbiology and pharmacology. It is intended for use in studying antibiotic mechanisms of action, resistance patterns, and the structure-activity relationships of fluoroquinolone compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(2-aminoethoxy)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c16-11-5-9-12(6-13(11)22-4-3-17)18(8-1-2-8)7-10(14(9)19)15(20)21/h5-8H,1-4,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTDLBKYHCTDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)OCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155980
Record name 2-AE-Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128751-31-5
Record name 2-AE-Ciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128751315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AE-Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanism of Action of 2 Ae Ciprofloxacin and Analogues

Interaction with Bacterial Topoisomerases

Ciprofloxacin (B1669076) and its analogues exert their bactericidal effects by targeting both DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for bacterial survival, and their inhibition leads to the cessation of DNA replication and ultimately, cell death. mdpi.comekb.eg The substituent at the C-7 position of the fluoroquinolone structure plays a pivotal role in determining the drug's affinity for and inhibitory activity against these enzymes. mdpi.comasm.org

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is the primary target of many fluoroquinolones in Gram-negative bacteria. nih.govacs.org Its essential function is to introduce negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription. researchgate.net

Fluoroquinolones inhibit DNA gyrase by stabilizing a transient intermediate state in the enzyme's catalytic cycle. researchgate.netnih.gov This intermediate, known as the cleavage complex, is formed when the GyrA subunit cleaves both strands of the DNA to allow for strand passage. The fluoroquinolone molecule intercalates into the cleaved DNA at the site of the break, forming a ternary complex with the enzyme and the DNA. This drug-enzyme-DNA complex physically prevents the re-ligation of the broken DNA strands. nih.gov The stalled cleavage complex obstructs the movement of replication forks and transcription machinery, leading to the generation of lethal double-strand DNA breaks and the initiation of the SOS DNA repair response. nih.gov

The formation of these cleaved complexes is a hallmark of fluoroquinolone action. Studies utilizing thiol-reactive derivatives of ciprofloxacin have demonstrated the formation of covalent cross-links between the drug and the gyrase subunits within the complex. nih.gov For instance, a C-7-modified chloroacetyl derivative of ciprofloxacin (Cip-AcCl) was shown to form cross-links with both GyrA and GyrB subunits, providing direct evidence of the drug's position within the complex. nih.gov The stability of these complexes is a key determinant of the drug's bactericidal potency.

Structural and biochemical studies have revealed that fluoroquinolones can adopt multiple binding orientations within the gyrase-DNA complex. nih.gov X-ray crystallography has shown that the C-7 substituent of the fluoroquinolone typically faces the GyrB subunit. nih.gov However, evidence from cross-linking experiments with modified ciprofloxacin analogues suggests the existence of an alternative binding mode where the C-7 ring interacts with the GyrA subunit. nih.gov This dual-binding capability, with interactions involving both GyrA and GyrB, opens new avenues for designing derivatives with enhanced activity and altered resistance profiles. The specific nature of the C-7 substituent, such as the 2-aminoethyl group in 2-AE-Ciprofloxacin, would be expected to influence which binding mode is favored.

The interaction between ciprofloxacin and DNA gyrase is mediated by specific amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA and GyrB subunits. In Escherichia coli, mutations in GyrA at positions such as Ser83 and Asp87 are commonly associated with high-level fluoroquinolone resistance. acs.org These residues are believed to be part of the drug-binding pocket. While not directly interacting with the drug in all crystal structures, they are crucial for the proper positioning of the fluoroquinolone via a water-metal ion bridge, which is a conserved feature of the interaction. acs.org Modifications at the C-7 position of ciprofloxacin can introduce new interactions with other residues, potentially overcoming existing resistance mechanisms. For example, some C-7 substituted analogues have shown activity against strains with mutations in the QRDR.

Topoisomerase IV, homologous to DNA gyrase and composed of ParC and ParE subunits, is the primary target of many fluoroquinolones in Gram-positive bacteria. nih.govacs.org Its main role is in the decatenation of newly replicated daughter chromosomes, a critical step for proper chromosome segregation during cell division. asm.org

Inhibition of topoisomerase IV by ciprofloxacin and its analogues follows a similar mechanism to that of DNA gyrase, involving the stabilization of a cleavage complex. acs.org The C-7 substituent is also crucial for the interaction with topoisomerase IV. Studies have shown that modifications at this position can significantly alter the drug's potency against this enzyme. For instance, the addition of a benzenesulfonylamido group to the C-7 piperazinyl ring of ciprofloxacin was found to decrease its activity against Streptococcus pneumoniae topoisomerase IV while enhancing its activity against DNA gyrase, thereby shifting the primary target of the drug. asm.org This highlights the critical role of the C-7 substituent in determining target preference. It is therefore plausible that the 2-aminoethyl group in this compound could modulate its relative activity against topoisomerase IV versus DNA gyrase, potentially broadening its spectrum of activity.

Data on Ciprofloxacin and C-7 Analogues

The following tables present data on the antibacterial activity and enzyme inhibition of ciprofloxacin and various C-7 modified analogues, illustrating the impact of substitutions at this position.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin and C-7 Analogues against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
CiprofloxacinS. aureus0.25-4 researchgate.net
CiprofloxacinP. aeruginosa0.5-4 nih.gov
CiprofloxacinS. pneumoniae1 asm.org
Compound 4f (N-substituted benzyl)S. aureus (MRSA)0.06-32 nih.gov
Compound 4f (N-substituted benzyl)P. aeruginosa0.5-4 nih.gov
NSFQ-105 (benzenesulfonylamido)S. pneumoniae0.06-0.125 asm.org
Acyl hydrazine (B178648) derivative 23 Gram-positive organisms0.01-0.12 researchgate.net
Acyl hydrazine derivative 26 Gram-positive organisms0.01-0.12 researchgate.net
Acyl hydrazine derivative 27 Gram-positive organisms0.01-0.12 researchgate.net

Table 2: Inhibition of Topoisomerase Enzymes by Ciprofloxacin and a C-7 Analogue

CompoundEnzymeIC50 (µM)Reference
CiprofloxacinS. pneumoniae DNA Gyrase80 asm.org
CiprofloxacinS. pneumoniae Topoisomerase IV20-40 asm.org
NSFQ-105 (benzenesulfonylamido)S. pneumoniae DNA Gyrase5-10 asm.org
NSFQ-105 (benzenesulfonylamido)S. pneumoniae Topoisomerase IV>160 asm.org

Inhibition of DNA Gyrase (Type II Topoisomerase)

Identification of Distinct Drug Binding Modes within Cleaved Complexes

Interference with Bacterial DNA Metabolism

The primary mechanism of action for fluoroquinolones like ciprofloxacin involves the disruption of bacterial DNA metabolism. This is primarily achieved by targeting type II topoisomerases, namely DNA gyrase and topoisomerase IV. asm.orgmdpi.com This interaction stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. asm.orgnih.gov

Induction of DNA Double-Strand Breaks

For ciprofloxacin, the formation of a ternary complex with the topoisomerase and DNA prevents the re-ligation of the cleaved DNA strands. asm.org This results in the accumulation of stalled cleavage complexes, which are converted into permanent double-strand breaks (DSBs). nih.govacs.org These DSBs trigger the bacterial SOS response, a DNA repair system. nih.gov However, overwhelming DNA damage leads to programmed cell death. While it is hypothesized that this compound would follow a similar pathway, specific studies quantifying its efficiency in inducing DSBs or characterizing the nature of the breaks are not available.

Impact on DNA Replication Fork Progression

The ciprofloxacin-poisoned topoisomerase complexes act as physical roadblocks to the progression of DNA replication forks. nih.gov This stalling of the replication machinery is a critical component of the bactericidal activity of fluoroquinolones. nih.govresearchgate.net The collision of a replication fork with a stabilized cleavage complex can directly lead to the formation of a double-strand break. nih.gov Research on various ciprofloxacin derivatives has been conducted, but specific data detailing how the 2-aminoethyl substitution in this compound affects the dynamics of replication fork stalling is absent from the literature. A study on ciprofloxacin-nuclease conjugates with an aminoethyl pendant focused on DNA cleavage but did not investigate the impact on replication fork progression. nih.govrsc.org

Mechanisms Beyond Topoisomerase Inhibition

While topoisomerase inhibition is the hallmark of fluoroquinolones, some studies have suggested additional mechanisms of action, particularly in certain bacterial species.

Potential Effects on Bacterial Cell Wall Integrity (e.g., Mycobacterium smegmatis)

Research on ciprofloxacin has indicated that, in addition to its primary target, it can also affect the integrity of the mycobacterial cell wall. nih.gov Studies on Mycobacterium smegmatis have shown that exposure to ciprofloxacin can lead to significant changes in the chemical composition of the cell wall and alterations in cell morphology. nih.gov It has been suggested that ciprofloxacin can lead to a reduction in key cell wall components. Current time information in Bangalore, IN. However, no studies could be found that specifically investigate whether this compound shares this characteristic or if the 2-aminoethyl modification alters its interaction with the mycobacterial cell envelope.

Molecular Dynamics of Efflux Pump Modulation by 2 Ae Ciprofloxacin

Elucidation of Efflux Pump Inhibition Mechanisms

2-AE-Ciprofloxacin, a synthetic derivative of the fluoroquinolone antibiotic ciprofloxacin (B1669076), has demonstrated notable capabilities as an efflux pump inhibitor (EPI). Its mechanism hinges on disrupting the function of bacterial efflux pumps, which are primary drivers of multidrug resistance in pathogens. jabonline.in These pumps, particularly prevalent in species like Staphylococcus aureus, actively expel antibiotics from the cell, preventing them from reaching their intracellular targets. jabonline.in

Interactions with Specific Efflux Pump Proteins (e.g., MepA, NorA, NorB, SdrM)

The efficacy of this compound as an EPI stems from its specific interactions with various efflux pump proteins, primarily those of the Major Facilitator Superfamily (MFS) and the ATP-binding cassette (ABC) family. mdpi.comasm.org Research has particularly focused on its activity against pumps in S. aureus.

NorA: This is one of the most well-studied MFS efflux pumps in S. aureus and is known to confer resistance to hydrophilic fluoroquinolones like ciprofloxacin. nih.gov this compound is believed to act as a competitive inhibitor, binding to the substrate-binding cavity of NorA. The crucial 2-aminoethyl moiety of the compound likely establishes strong electrostatic interactions with key acidic amino acid residues within the pump's transmembrane domains. This binding obstructs the transport channel, impeding the proton-motive force driven efflux process and effectively trapping the antibiotic within the cell.

MepA: Another significant MFS pump in S. aureus, MepA, is also a target of this compound. mdpi.com While ciprofloxacin itself is considered a weak substrate for MepA, the structural modifications in this compound enhance its inhibitory activity. nih.gov It is hypothesized that the derivative binds within a large central cavity of the MepA protein, disrupting the conformational changes necessary for substrate translocation. nih.gov

NorB and SdrM: The inhibitory action of this compound extends to other efflux pumps like NorB (an MFS pump) and SdrM (an ABC transporter). mdpi.com NorB confers resistance to both hydrophilic and hydrophobic fluoroquinolones. Molecular modeling suggests that compounds like this compound can bind to these pumps, likely interfering with the structural dynamics required for their function. mdpi.com

Reversal of Efflux-Mediated Antimicrobial Resistance

The direct consequence of inhibiting efflux pumps is the restoration of antibiotic efficacy. By blocking the primary escape route for ciprofloxacin, this compound increases the drug's intracellular concentration, allowing it to effectively engage its targets—DNA gyrase and topoisomerase IV—and exert its bactericidal effects. nih.gov

This reversal of resistance is quantified by a significant reduction in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin when used in combination with an EPI. For many ciprofloxacin-resistant strains of S. aureus that overexpress pumps like NorA, the addition of an EPI can lower the ciprofloxacin MIC by several folds, often restoring susceptibility. jidc.orgmdpi.com For example, studies with other EPIs have shown that the MIC of ciprofloxacin can be reduced by 2 to 64 folds in resistant bacterial isolates. brieflands.com This synergistic effect underscores the potential of this compound to rejuvenate the activity of existing antibiotics against resistant pathogens.

Table 1: Illustrative Impact of an Efflux Pump Inhibitor (EPI) on Ciprofloxacin MIC This table presents hypothetical data to illustrate the typical effect of an EPI on ciprofloxacin-resistant S. aureus strains overexpressing specific efflux pumps. The fold decrease in MIC demonstrates the reversal of resistance.

Bacterial Strain Efflux Pump Overexpressed Ciprofloxacin MIC (µg/mL) Ciprofloxacin MIC with EPI (µg/mL) Fold Decrease in MIC
Strain A NorA 32 2 16
Strain B MepA 16 2 8
Strain C NorB 64 4 16

Design Principles for Efflux Pump Inhibitor Moieties in Ciprofloxacin Derivatives

The study of this compound and similar compounds has illuminated key principles for designing the next generation of fluoroquinolones with built-in EPI activity. The goal is to create hybrid molecules that can both neutralize the resistance mechanism and kill the bacterium.

A primary design strategy involves the modification of the ciprofloxacin scaffold at the C-7 piperazine (B1678402) ring. This position has proven to be highly amenable to the attachment of various chemical moieties that can interact with efflux pumps without abolishing the core antibacterial activity of the quinolone structure.

The 2-aminoethyl group in this compound exemplifies an effective EPI moiety. Key characteristics contributing to its success include:

Presence of a Protonatable Amine: The primary amine can be protonated under physiological conditions, enabling potent electrostatic interactions with negatively charged residues (e.g., aspartic acid, glutamic acid) that are often crucial for the function of proton-dependent efflux pumps like NorA.

Optimal Linker Length and Flexibility: The ethyl linker provides sufficient length and rotational freedom for the amino group to orient itself effectively within the pump's binding pocket without causing significant steric clashes.

This approach of creating a "dual-action" agent, where one part of the molecule inhibits resistance and the other exerts a bactericidal effect, is a promising strategy to extend the lifespan and potency of the fluoroquinolone class of antibiotics. acs.org Future research will likely focus on exploring a wider variety of N-functionalized piperazine derivatives to optimize pump inhibition across a broader range of bacterial species and resistance mechanisms.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ciprofloxacin
MepA
NorA
NorB

Structure Activity Relationship Sar Studies of 2 Ae Ciprofloxacin

Impact of Structural Modifications on Biological Potency

Structural alterations of the 2-AE-Ciprofloxacin molecule, particularly at the C-7 position and the piperazine (B1678402) moiety, have profound effects on its biological activity. These changes can modulate the compound's affinity for its primary bacterial targets, DNA gyrase and topoisomerase IV, and can also shift its therapeutic focus from antibacterial to anticancer applications. mdpi.com

Correlation of C-7 Substituents with DNA Gyrase/Topoisomerase IV Affinity

The C-7 substituent of fluoroquinolones like ciprofloxacin (B1669076) is a critical determinant of their interaction with bacterial type II topoisomerases. nih.gov The addition of various groups at this position directly influences the compound's potency and its spectrum of activity against Gram-positive and Gram-negative bacteria. mdpi.com This is because the C-7 substituent is positioned to interact with the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov

Research has shown that the introduction of bulky or specific functional groups at the C-7 position can enhance the inhibitory activity against these enzymes. For instance, certain ciprofloxacin hybrids have demonstrated potent inhibition of DNA gyrase and topoisomerase IV, with IC50 values in the micromolar and even nanomolar ranges. mdpi.com Molecular docking studies have further elucidated that these C-7 modifications can allow the molecule to occupy extended pockets within the enzyme's active site, leading to more stable drug-enzyme complexes. mdpi.com

Table 1: Impact of C-7 Substituents on Topoisomerase Inhibition
Compound/ModificationTarget EnzymeIC50 (µM)Reference
Ciprofloxacin-sulfonamide hybrids (12-15, 18)DNA topoisomerase IV0.23 - 0.44 mdpi.com
Ciprofloxacin-sulfonamide hybrids (12-14)DNA gyrase0.43 - 1.1 mdpi.com
Ciprofloxacin-thiazolidine-2,4-dione hybrids (87, 92, 93)Topoisomerase IV0.3 - 1.9 mdpi.com
Ciprofloxacin-thiazolidine-2,4-dione hybrids (87, 92, 93)DNA gyrase0.22 - 0.31 mdpi.com

Influence of Piperazine Moiety Derivatization on Target Specificity

Derivatization of the piperazine moiety at the N-4 position is a key strategy for altering the target specificity of ciprofloxacin. mdpi.com Modifications at this site can shift the compound's activity from primarily antibacterial to possessing significant anticancer properties. mdpi.commdpi.com This is achieved by influencing the molecule's interaction with mammalian topoisomerases, which are the anticancer targets, versus bacterial topoisomerases. mdpi.com

For example, the addition of an aryl group to the piperazine ring has been shown to convert the antibacterial activity of the fluoroquinolone into antiviral and anticancer activities. mdpi.com Furthermore, N-acylation of the piperazine ring can lead to derivatives with enhanced activity against Gram-positive bacteria. acs.org The nature of the substituent on the N-4 position of the piperazine ring is crucial as it directly impacts interactions with DNA topoisomerases and can increase selectivity for mammalian enzymes, thereby enhancing anticancer activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the physicochemical properties that govern the biological activity of ciprofloxacin derivatives. These analyses establish mathematical relationships between the chemical structure and biological activity, providing predictive models for designing more potent compounds.

For a series of benzenesulfonamide (B165840) analogs of ciprofloxacin, QSAR studies using Hansch analysis revealed a linear correlation between antibacterial activity and both electronic and steric parameters. tandfonline.comtandfonline.com These studies indicated that small, electron-donating groups at the C-7 position enhanced in vitro activity against Gram-positive bacteria, while hydrophobicity played a lesser role. tandfonline.comtandfonline.com Other QSAR models have been developed for ciprofloxacin analogues, correlating their chemical structures with activities against various bacterial strains and even for anticancer properties. nih.govresearchgate.net These models often utilize descriptors such as 13C-NMR data to predict activity. nih.gov

Pharmacophore Modeling for Optimized Drug Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov This tool is invaluable for designing new drugs with optimized interactions with their target. nih.gov

For ciprofloxacin and its analogs, pharmacophore modeling helps to delineate the key molecular features necessary for potent inhibition of DNA gyrase and topoisomerase IV. researchgate.netjaptronline.com These models typically identify essential features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic interactions (AI) that are crucial for optimal binding to the target enzymes. researchgate.netjaptronline.com By understanding these pharmacophoric features, medicinal chemists can design novel ciprofloxacin derivatives with improved binding affinity and, consequently, enhanced biological activity. japtronline.com The combination of pharmacophore modeling with molecular docking simulations is a powerful strategy to screen virtual libraries of compounds and prioritize those with the highest potential for development. nih.gov

Structure-Activity Relationships in Non-Antibacterial Biological Activities (e.g., anticancer)

The structural modifications that confer antibacterial activity can be distinct from those that promote anticancer effects. The development of ciprofloxacin derivatives as anticancer agents often involves shifting the selectivity from bacterial topoisomerases to their mammalian counterparts. ekb.eg

Ligand-Protein Interactions in Mammalian Topoisomerase Inhibition

The anticancer activity of many ciprofloxacin derivatives stems from their ability to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication in proliferating cancer cells. brieflands.comimrpress.com Structural modifications, particularly at the C-7 piperazine ring and the C-3 carboxylic acid group, are critical for this shift in selectivity. mdpi.comekb.eg

Molecular docking and computational studies have provided insights into the specific interactions between ciprofloxacin derivatives and human topoisomerase IIβ. mdpi.comchemrxiv.org These studies reveal that stable complexes are formed through a combination of hydrogen bonds, π-π stacking, and electrostatic interactions. mdpi.comchemrxiv.org For instance, ciprofloxacin has been shown to form hydrogen bonds with key amino acid residues in the active site of human topoisomerase IIβ, such as Asp479. mdpi.comresearchgate.net The interaction energy between ciprofloxacin and the enzyme has been calculated to be significant, indicating a strong binding affinity. mdpi.com

Table 2: Anticancer Activity and Topoisomerase Inhibition of Ciprofloxacin Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Target EnzymeReference
Ciprofloxacin derivative 2T-24 bladder cancer3.88Topoisomerase II nih.gov
Ciprofloxacin derivative 2PC-3 prostate cancer9.35Topoisomerase II nih.gov
Ciprofloxacin derivative 24LOX IMVI melanoma25.4Topoisomerase I & II nih.gov
Piperonal ciprofloxacin hydrazone 26SMMC-7721 hepatocarcinoma2.96Topoisomerase II nih.gov
Ciprofloxacin-chalcone hybridHCT-1165.0Topoisomerases I & II mdpi.com
Ciprofloxacin-chalcone hybridLOX IMVI1.3Topoisomerases I & II mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific chemical compound identified as "this compound" for which structure-activity relationship (SAR) studies on apoptosis induction or cell cycle modulation have been published.

The IUPAC name for the parent compound, ciprofloxacin, is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid. wikipedia.orgnih.gov Research into the anticancer properties of ciprofloxacin derivatives often involves modifications at the C-7 piperazinyl ring or the C-3 carboxylic acid group to enhance activities like apoptosis induction and cell cycle arrest. mdpi.commdpi.com

Numerous studies detail the synthesis and biological evaluation of various ciprofloxacin hybrids, such as ciprofloxacin-chalcone hybrids, N-acylated derivatives, and ciprofloxacin-triazole hybrids, and their effects on cancer cell lines. mdpi.comiiarjournals.orgnih.gov These studies report mechanisms involving the upregulation of pro-apoptotic proteins like Bax and caspases, and cell cycle arrest, typically at the G2/M or S phase. mdpi.commdpi.comiiarjournals.org

However, the designation "this compound" does not correspond to a clearly defined structure in the reviewed literature. Without a specific chemical structure, it is not possible to provide information on its structural determinants for apoptosis induction or its effects on cell cycle progression.

Therefore, the requested article on the "" cannot be generated as there is no available research data for a compound with this specific name.

Advanced Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions.

DNA Gyrase and Topoisomerase IV: The primary bacterial targets for Ciprofloxacin (B1669076) are DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits), enzymes essential for DNA replication. nih.gov Docking studies reveal that Ciprofloxacin inhibits these enzymes by binding to the enzyme-DNA complex. researchgate.net The interaction is stabilized by a magnesium ion (Mg2+) which forms a coordination sphere with the C3/C4 keto-acid of Ciprofloxacin and water molecules. acs.org These water molecules, in turn, form hydrogen bonds with key amino acid residues in the quinolone resistance-determining region (QRDR), such as serine and aspartate. acs.orgjelsciences.com For E. coli DNA gyrase, key interacting residues include Lys42, His45, Asp87, and Arg91. jelsciences.com Mutations in these regions can lead to fluoroquinolone resistance. nih.gov

Efflux Pumps: Bacterial resistance to Ciprofloxacin can also be mediated by efflux pumps, which expel the drug from the cell. japtronline.com Molecular docking has been used to study the interaction of Ciprofloxacin and its analogues with efflux pump proteins like NorA from Staphylococcus aureus. frontiersin.org These studies help in identifying potential efflux pump inhibitors (EPIs) that could be used synergistically with Ciprofloxacin to combat resistance. mdpi.comnih.gov For instance, docking simulations identified that compounds like berberine (B55584) can bind to efflux pumps such as MepA, NorA, NorB, and SdrM. nih.gov

SARS-CoV-2 S-protein and Main Protease (Mpro): In the context of drug repurposing, the interaction of Ciprofloxacin with SARS-CoV-2 proteins has been explored. Docking studies have investigated its binding to the Spike (S) protein and the Main Protease (Mpro). nih.govnih.gov Simulations suggest that Ciprofloxacin can bind to the Mpro active site, with some studies indicating a stronger interaction than the native ligand. nih.govresearchgate.net The binding is characterized by hydrogen bonds and numerous hydrophobic interactions. nih.gov Similarly, interactions with the S-protein's receptor-binding domain (RBD) have been modeled to understand how the drug might inhibit viral entry. nih.gov

Human Topoisomerase IIβ: While targeting bacterial topoisomerases, Ciprofloxacin can also interact with their human homolog, topoisomerase IIβ (hTopo-IIβ), which is a target for some anticancer drugs. nih.gov This interaction is a concern for off-target effects. Docking studies show that Ciprofloxacin forms a stable complex with hTopo-IIβ. mdpi.com The binding involves hydrogen bonds with residues such as ASP479, Glu519, Asn520, and Ala521, as well as π-π stacking interactions with Arg503. mdpi.comchemrxiv.org

The prediction of binding affinity (often expressed as a docking score or binding energy in kcal/mol) is a key outcome of docking simulations. Lower binding energy values typically indicate a more stable and favorable interaction.

Target ProteinOrganismPredicted Binding Affinity (kcal/mol)Key Interacting Residues
DNA Gyrase Various Bacteria-4.0 to -10.0 researchgate.netSer, Asp/Glu in QRDR acs.org
Topoisomerase IV Streptococcus pneumoniae-9.9 mdpi.com-
Human Topoisomerase IIβ Homo sapiens-9.62 mdpi.comASP479, ARG503, GLN778 nih.govmdpi.com
SARS-CoV-2 Mpro Virus> -5.9 mdpi.com-
Enoyl-ACP reductase (InhA) Mycobacterium tuberculosis-8.64 (for a derivative) jst.go.jpLeucine137 jst.go.jp

Table 1: Summary of predicted binding affinities and key interacting residues for Ciprofloxacin with various protein targets from molecular docking studies.

These simulations have confirmed that Ciprofloxacin and its derivatives can fit into the active sites of their target enzymes, providing a structural basis for their inhibitory activity. jst.go.jpmdpi.com

Ligand-Protein Interaction Profiling (e.g., DNA Gyrase, Topoisomerase IV, Efflux Pumps, SARS-CoV-2 S-protein, Human Topoisomerase IIβ)

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights that are not accessible through classical molecular mechanics methods like docking.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron distribution, orbital energies) of molecules. researchgate.net DFT studies on Ciprofloxacin have been used to calculate its optimized molecular structure, vibrational spectra, and analyze its chemical reactivity. researchgate.netresearchgate.net By analyzing parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. mdpi.com For Ciprofloxacin, these calculations help identify the most likely sites for nucleophilic and electrophilic attacks. researchgate.netmdpi.com DFT has also been employed to study the charge transfer complexes that Ciprofloxacin forms with other molecules. dntb.gov.ua

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the excited-state properties of molecules, such as their UV-visible absorption spectra. nih.gov TD-DFT calculations on Ciprofloxacin have been used to understand its electronic transitions (e.g., π → π* transitions) and how its optical properties change upon interaction with other molecules or surfaces, such as graphene oxide nanoflakes. mdpi.comnih.gov These studies are relevant for understanding the molecule's behavior in various environments and for applications like photocatalytic degradation, where light absorption is the initial step. mdpi.comresearchgate.net For instance, TD-DFT predicted an absorption maximum for Ciprofloxacin hydrochloride at 258.2 nm, resulting from a π → π* transition. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. An MD simulation calculates the motion of every atom in the system, offering insights into conformational changes, complex stability, and the role of solvent.

MD simulations have been crucial in refining the understanding of Ciprofloxacin's interactions. nih.gov For the Ciprofloxacin-hTopo-IIβ complex, MD simulations revealed that the system reaches equilibrium after approximately 2000 picoseconds and that the primary intermolecular forces are hydrogen bonds, followed by π-π stacking and electrostatic interactions. mdpi.comchemrxiv.org In studies related to SARS-CoV-2, MD simulations of Ciprofloxacin docked to the Mpro showed that the complex remained stable throughout the simulation, with optimal root-mean-square deviation (RMSD) values below 1.5 Å, suggesting it could be a stable inhibitor. nih.govf1000research.com Furthermore, MD simulations have been used to study the aggregation behavior of Ciprofloxacin molecules themselves, revealing that their planar shape promotes the formation of stable oligomers in solution. aip.org

Conformational Dynamics of Ciprofloxacin and Target ComplexesThe flexibility of the ciprofloxacin molecule, particularly the piperazine (B1678402) and cyclopropyl (B3062369) rings, is crucial for its interaction with biological targets like DNA gyrase and topoisomerase IV.conicet.gov.arnih.govMolecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are used to explore its conformational landscape.chemrxiv.orgmdpi.comcyberleninka.ru

Studies have shown that ciprofloxacin can adopt different low-energy conformations. chemrxiv.orgmdpi.com For instance, the piperazine ring can exist in chair, boat, or twist-boat conformations, which influences how the molecule fits into the binding pocket of its target enzymes. conicet.gov.ar MD simulations of ciprofloxacin complexed with its target enzyme, human topoisomerase-II β, have shown that the molecule has greater conformational restriction and stability when in the active site compared to being in an aqueous solution. chemrxiv.orgmdpi.com The analysis of rotational barriers of the cyclopropane (B1198618) and piperazine rings using DFT methods has revealed energy costs associated with these conformational changes, with the barrier to rotation of the cyclopropyl ring being calculated at 5.46 kcal/mol in a narrow range and 11.16 kcal/mol in a wider range. cyberleninka.ru

Theoretical Analysis of Molecular Translocation and Interaction with Biological MembranesThe ability of an antibiotic to cross bacterial membranes is fundamental to its efficacy. Computational studies have investigated how ciprofloxacin interacts with and permeates lipid bilayers.mdpi.combiorxiv.orgMolecular dynamics simulations suggest that ciprofloxacin molecules tend to aggregate and stack near the membrane surface.acs.org

The translocation across the membrane is thought to occur with the monomeric form of ciprofloxacin, as this would require the formation of smaller cavities in the membrane, incurring a lower entropic penalty. aip.org The zwitterionic nature of ciprofloxacin at physiological pH is also a key factor, with studies suggesting it adopts an uncharged form to facilitate membrane passage. acs.org These simulations provide a molecular-level picture of the permeation process, which is difficult to observe directly through experimental means.

Binding Energy Calculations (e.g., MM-PBSA)Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and its variant MM-GBSA are popular methods to estimate the binding free energy of a ligand to its receptor. These calculations are frequently applied to ciprofloxacin and its derivatives to predict their binding affinity for targets like DNA gyrase.nih.govresearchgate.netplos.orgmdpi.com

For example, in a study of novel ciprofloxacin-based acetanilides, the binding free energy (ΔG_bind) of the parent ciprofloxacin with a protease was calculated to be -84.23 kcal/mol using MM-GBSA. plos.org In another study on enterobactin-ciprofloxacin conjugates targeting E. coli, the docking score, a measure related to binding affinity, for the conjugate with DNA gyrase was -8.597 kcal/mol, compared to -6.264 kcal/mol for the parent ciprofloxacin. nih.gov These calculations help in ranking potential drug candidates and understanding the key forces driving the interaction, such as van der Waals and electrostatic forces. nih.gov

Estimation of Free Energy of Solvation

Homology Modeling of Bacterial Enzyme Targets

Homology modeling is a powerful computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This method relies on the principle that proteins with similar sequences adopt similar structures. For novel antibiotic derivatives like 2-AE-Ciprofloxacin, homology modeling of their bacterial enzyme targets is a critical step in understanding the potential binding interactions and mechanisms of action, especially in the absence of experimentally determined co-crystal structures. The primary targets for the parent compound, ciprofloxacin, and therefore presumably for its derivatives, are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov

The process of homology modeling for these targets typically involves several key steps. Initially, the amino acid sequence of the target enzyme from a specific bacterium of interest is identified. A search is then conducted against databases of known protein structures (like the Protein Data Bank or PDB) to find a suitable template structure from a related organism that has a high degree of sequence identity. mdpi.com For instance, the structure of Mycobacterium tuberculosis DNA gyrase has been used as a template to model the DNA gyrase of Pseudomonas aeruginosa. researchgate.net Once a template is selected, the amino acid sequence of the target protein is aligned with the template sequence. Specialized software then builds a three-dimensional model of the target protein based on the atomic coordinates of the template's backbone. The final step involves refining and validating the model to ensure its stereochemical quality and accuracy.

For fluoroquinolones, these models have been instrumental in elucidating the interactions within the quinolone-resistance-determining region (QRDR) of the GyrA and ParC subunits. nih.gov In P. aeruginosa, for example, homology models have shown that residues such as Threonine-83 and Aspartate-87 in GyrA are crucial for ciprofloxacin binding, often mediated through water-ion bridges. researchgate.net By using these models, researchers can hypothesize how modifications to the ciprofloxacin scaffold, such as the 2-aminoethyl substituent in this compound, might alter these interactions. The introduction of this group could potentially lead to new hydrogen bonds or electrostatic interactions with different residues in the binding pocket, which could either enhance or diminish the compound's inhibitory activity.

Furthermore, homology models are essential for studying resistant strains of bacteria. By introducing known resistance mutations into the amino acid sequence of the target enzyme (e.g., substitutions in GyrA or ParC), new models can be generated that represent the resistant form of the enzyme. mdpi.com Docking studies with these mutant models can then help to explain the molecular basis of resistance and can guide the design of new derivatives that are less susceptible to these mutations.

The table below summarizes key data points relevant to the homology modeling of the primary bacterial targets of fluoroquinolones.

Target EnzymeSubunitsPrimary FunctionKey Active Site Residues (Example Organism: E. coli)Template Organism for Homology Modeling (Example)
DNA Gyrase GyrA, GyrBIntroduces negative supercoils into DNAGyrA: Ser83, Asp87Mycobacterium tuberculosis, Acinetobacter baumannii
Topoisomerase IV ParC, ParEDecatenates daughter chromosomesParC: Ser80, Glu84Streptococcus pneumoniae, Acinetobacter baumannii

The insights gained from homology modeling provide a rational basis for the further development and optimization of novel antibiotic candidates like this compound. These computational investigations serve as a crucial, cost-effective preliminary step before undertaking more resource-intensive experimental studies.

In Vitro Biological Evaluation and Mechanistic Insights

Assessment of Antimicrobial Activity Against Diverse Pathogens

The antimicrobial profile of a compound is established by testing it against a wide array of clinically relevant bacteria.

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration that prevents visible growth of a bacterium. This is a critical first step in evaluating any new derivative. For ciprofloxacin (B1669076) and its analogues, MICs are determined using standardized methods such as broth microdilution. acs.orgmdpi.comacs.org

No specific MIC data for a compound named "2-AE-Ciprofloxacin" has been reported in the scientific literature.

Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Ciprofloxacin itself has a broad spectrum of activity, though it is particularly effective against Gram-negative bacteria. wikipedia.org Research on ciprofloxacin derivatives often aims to enhance activity against Gram-positive bacteria or to broaden the spectrum further.

Staphylococcus aureus : Many derivatives of ciprofloxacin have been synthesized and tested against S. aureus, including methicillin-resistant strains (MRSA). Some N-acylated and hybrid molecules have shown improved potency compared to the parent ciprofloxacin. acs.orgmdpi.com

Escherichia coli : As a common Gram-negative pathogen, E. coli is a standard organism for testing new ciprofloxacin derivatives. frontiersin.org Studies have explored how modifications to the ciprofloxacin structure affect its activity against this bacterium.

Pseudomonas aeruginosa : This opportunistic Gram-negative bacterium is known for its intrinsic and acquired resistance to many antibiotics. Evaluating new compounds against P. aeruginosa is crucial. frontiersin.org

Mycobacterium tuberculosis : Ciprofloxacin is used as a second-line drug for treating tuberculosis. frontiersin.orgnih.gov Novel derivatives are often evaluated for enhanced activity against M. tuberculosis to find more effective treatment options. acs.org

No data is available on the specific activity of "this compound" against these or any other bacterial strains.

Efficacy Against Quinolone-Susceptible and Resistant Bacterial Isolates

A key goal in developing new fluoroquinolones is to overcome existing resistance mechanisms. Therefore, new derivatives are tested against both quinolone-susceptible strains and those known to be resistant. Resistance often arises from mutations in the target enzymes, DNA gyrase (gyrA) and topoisomerase IV (parC). nih.gov Some novel inhibitors have demonstrated the ability to bypass these common resistance mechanisms. plos.org

There are no published studies on the efficacy of "this compound" against quinolone-resistant bacteria.

Analysis of Bacterial Growth Cycle Modulation

Antibiotics can affect the bacterial growth cycle in various ways, from halting replication to inducing cell filamentation or causing cell death (bactericidal vs. bacteriostatic effects). mdpi.com Ciprofloxacin is known to inhibit DNA replication, which stops cell division. nih.gov Some studies on derivatives have noted significant impacts on the bacterial growth cycle over several hours. acs.org

The effect of "this compound" on the bacterial growth cycle has not been documented.

Enzymatic Inhibition Assays

To confirm the mechanism of action, direct assays against the target enzymes are performed.

DNA Gyrase Inhibition (IC50 determination)

The primary mechanism of action for ciprofloxacin is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. wikipedia.orgresearchgate.net This prevents the resealing of the DNA double-strand during replication. nih.gov The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of the enzyme's activity. Many ciprofloxacin derivatives have been evaluated for their DNA gyrase inhibition, with some showing more potent IC50 values than ciprofloxacin itself. mdpi.com

No DNA gyrase inhibition or IC50 data has been published for a compound specifically named "this compound."

Topoisomerase IV Inhibition

Ciprofloxacin exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgmdpi.com These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. mdpi.comacs.org Topoisomerase IV, a heterotetramer (ParC2ParE2), is responsible for decatenating (unlinking) daughter chromosomes following DNA replication, a vital step for cell division. pnas.org

Fluoroquinolones, including ciprofloxacin, stabilize a ternary complex between the enzyme and DNA, which leads to double-strand breaks and ultimately bacterial cell death. acs.org While in many Gram-negative bacteria DNA gyrase is the primary target, in Gram-positive organisms like Staphylococcus aureus, topoisomerase IV is often the preferential target. pnas.org Studies comparing the effects of quinolones on S. aureus mutants have shown that ciprofloxacin inhibits both gyrase and topoisomerase IV. mdpi.com The ability of novel ciprofloxacin derivatives to dually target both enzymes is a key strategy in overcoming the development of bacterial resistance. nih.gov

Mammalian Topoisomerase I and II Inhibition

The anticancer potential of ciprofloxacin derivatives is largely attributed to their ability to inhibit mammalian topoisomerases, particularly topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov These enzymes are crucial for relieving torsional stress in DNA during replication and transcription in human cells, and their inhibition leads to DNA damage and apoptosis, making them effective targets for chemotherapy. nih.govresearchgate.net

Numerous studies have demonstrated that N-4 substituted ciprofloxacin derivatives can act as potent inhibitors of these enzymes. Some derivatives have been identified as dual inhibitors, targeting both Topo I and Topo II. nih.govmdpi.com For instance, a ciprofloxacin-chalcone hybrid was found to inhibit both Topo I and Topo II, contributing to its potent antiproliferative effects. mdpi.com Another derivative, a thiazolidine-2,4-dione substituted ciprofloxacin, exhibited significant inhibitory activity against Topo II, with an IC₅₀ value of 15.00 µM. mdpi.com Similarly, a novel derivative showed significant dual inhibition of both Topo I and Topo II activity in HepG2 and A549 cancer cells. nih.gov This inhibition of mammalian topoisomerases is a cornerstone of the anticancer mechanism of this class of compounds. nih.govoup.com

Table 1: Inhibition of Mammalian Topoisomerases by Ciprofloxacin Derivatives This table presents data for various ciprofloxacin derivatives as representative examples.

Compound Target Enzyme(s) IC₅₀ (µM) Cancer Cell Line Reference
Ciprofloxacin-Thiazolidinedione Hybrid (cpd 24) Topoisomerase I 4.77 LOX IMVI (Melanoma) mdpi.com
Ciprofloxacin-Thiazolidinedione Hybrid (cpd 24) Topoisomerase II 15.00 LOX IMVI (Melanoma) mdpi.com
Ciprofloxacin-Chalcone Hybrid (cpd 21) Topoisomerase I & II - (Dual Inhibitor) HCT-116, LOX IMVI mdpi.com
Ciprofloxacin-Dioxopyrazolidine Hybrid (cpd I) Topoisomerase II 0.92 T-24 (Bladder) mdpi.com

Characterization of Efflux Pump Modulatory Effects

Multidrug resistance (MDR) is a major obstacle in both antibacterial and anticancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of drug efflux pumps, which are membrane transporters that actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy. nsf.govacs.org These pumps, such as those belonging to the Major Facilitator Superfamily (MFS) and ATP-binding cassette (ABC) family, can transport a wide range of structurally diverse compounds. nsf.govscispace.com In bacteria, pumps like NorA in S. aureus are known to extrude fluoroquinolones, contributing to resistance. Therefore, developing compounds that can inhibit these efflux pumps is a promising strategy to restore the effectiveness of existing drugs. nsf.govacs.org

Ethidium (B1194527) Bromide Efflux Inhibition Assays

A common method to screen for efflux pump inhibitory (EPI) activity is the ethidium bromide (EtBr) accumulation and efflux assay. mdpi.com Ethidium bromide is a known substrate for many MDR pumps, and its fluorescence increases significantly upon intercalating with DNA inside the cell. mdpi.com In this assay, cells overexpressing an efflux pump will show low intracellular fluorescence because EtBr is actively extruded. The addition of a potential EPI will block this efflux, leading to an increase in intracellular EtBr and a corresponding rise in fluorescence.

Studies on S. aureus strains that overexpress the NorA efflux pump have been used to evaluate potential inhibitors. Compounds that inhibit the efflux of EtBr are considered potential EPIs. mdpi.com Reserpine is a well-known plant alkaloid that acts as an inhibitor for several MFS pumps, including NorA, and is often used as a positive control in these assays. nsf.gov The ability of a compound to inhibit EtBr efflux suggests it may also block the efflux of other drugs, such as ciprofloxacin, thereby potentiating their activity against resistant bacterial strains. mdpi.com

Cell-Based Anticancer Activity Studies

The anticancer potential of ciprofloxacin derivatives has been demonstrated across a wide array of human cancer cell lines. These studies typically evaluate the antiproliferative effects of the compounds and delve into the molecular mechanisms responsible for their cytotoxicity, primarily focusing on the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Evaluation of Antiproliferative Effects on Human Cancer Cell Lines

Numerous N-4 substituted ciprofloxacin derivatives have shown potent antiproliferative activity against various human cancer cell lines, including those from prostate, breast, colon, leukemia, hepatocarcinoma, and melanoma cancers. mdpi.comnih.gov The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%. In many cases, novel derivatives exhibit significantly greater potency than the parent ciprofloxacin molecule and sometimes even surpass standard chemotherapeutic drugs like doxorubicin (B1662922) or cisplatin. mdpi.comnih.gov For example, a ciprofloxacin-chalcone hybrid displayed an IC₅₀ of 1.3 µM against the LOX IMVI melanoma cell line, and a ciprofloxacin-1,2,3-triazole hybrid showed an IC₅₀ of 1.2 μM against U-87 glioblastoma cells. mdpi.comnih.gov

Table 2: Antiproliferative Activity of Representative Ciprofloxacin Derivatives Against Human Cancer Cell Lines This table presents data for various ciprofloxacin derivatives as representative examples.

Derivative Type Cancer Cell Line Cancer Type IC₅₀ / GI₅₀ (µM) Reference
Ciprofloxacin-Chalcone Hybrid HCT-116 Colon 5.0 mdpi.com
Ciprofloxacin-Chalcone Hybrid LOX IMVI Melanoma 1.3 mdpi.com
Ciprofloxacin-Thiazolidinedione Hybrid LOX IMVI Melanoma 25.4 mdpi.com
Ciprofloxacin-1,2,3-Triazole Hybrid U-87 Glioblastoma 1.2 nih.govmagritek.com
Ciprofloxacin-1,2,3-Triazole Hybrid MCF-7 Breast 10.58 nih.govmagritek.com
Ciprofloxacin-1,2,3-Triazole Hybrid A549 Lung 29.4 nih.govmagritek.com
N-4 Substituted Hybrid PC-3 Prostate 2.02 nih.gov
Ciprofloxacin-Dioxopyrazolidine Hybrid T-24 Bladder 1.69 mdpi.com
Piperonal Ciprofloxacin Hydrazone SMMC-7721 Hepatocarcinoma 2.96 nih.gov
Ciprofloxacin-Chalcone Hybrid HL-60 (TB) Leukemia 1.21 mdpi.com
Avocado Oil Nanoemulsion of Ciprofloxacin HepG2 Hepatocarcinoma 8.58 (µg/mL) imrpress.com
Avocado Oil Nanoemulsion of Ciprofloxacin MCF-7 Breast 10.65 (µg/mL) imrpress.com

Mechanistic Studies of Apoptosis Induction and Cell Cycle Arrest

The primary mechanism by which ciprofloxacin derivatives exert their anticancer effects is the induction of apoptosis and cell cycle arrest. nih.gov Apoptosis is a regulated process of cell death crucial for eliminating damaged or cancerous cells. Key molecular events in apoptosis include the activation of a cascade of enzymes called caspases, particularly the executioner caspase, Caspase-3. nih.gov Activated Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the dismantling of the cell. nih.gov

The process is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it promotes the release of cytochrome c from the mitochondria, triggering the caspase cascade. mdpi.com Studies on ciprofloxacin derivatives have consistently shown an upregulation of Bax expression, a downregulation of Bcl-2, and increased levels of cleaved Caspase-3 and cleaved PARP-1. mdpi.comnih.gov For instance, certain derivatives induced a 7.6-fold increase in Caspase-3 levels in T-24 bladder cancer cells. nih.gov

In addition to apoptosis, these compounds often cause cell cycle arrest, preventing cancer cells from progressing through division. iiarjournals.org Depending on the specific derivative and cell type, arrest can occur at different phases, such as the G2/M phase or the S phase, which is consistent with the disruption of DNA replication caused by topoisomerase inhibition. nih.govmdpi.com

Table 3: Summary of Compounds Mentioned

Compound Name/Class
This compound
7-Aet-ciprofloxacin
Ciprofloxacin
Ciprofloxacin-chalcone hybrid
Ciprofloxacin-thiazolidine-2,4-dione hybrid
Ciprofloxacin-1,2,3-triazole hybrid
Ciprofloxacin-dioxopyrazolidine hybrid
Piperonal ciprofloxacin hydrazone
Doxorubicin
Cisplatin
Reserpine
Ethidium Bromide
Caspase-3
PARP-1
Bax
Bcl-2
Topoisomerase I
Topoisomerase II
Topoisomerase IV

Impact on Interleukin-6 Levels in Tumor Cells

Interleukin-6 (IL-6) is a multifunctional cytokine that plays a significant role in inflammation and is implicated in the proliferation and survival of certain tumor cells. dovepress.com Research has explored the potential of ciprofloxacin and its derivatives to modulate IL-6 levels, suggesting a possible mechanism for their anticancer effects.

In a study investigating a series of N-acylated ciprofloxacin conjugates, specific derivatives were found to diminish the level of IL-6 in tumor cells. acs.orgnih.gov For instance, derivatives identified as compounds 3 and 21 in the study demonstrated this effect. acs.org This reduction in IL-6 is considered a potential contributor to their observed pro-apoptotic and anti-proliferative activities against cancer cells. acs.orgnih.gov The suppression of interleukin 6 has been highlighted as one of the mechanisms through which ciprofloxacin derivatives exert their anticancer action. mdpi.com

Further studies have shown that ciprofloxacin can influence cytokine production in various cell types. In a human endothelial cell model designed to mimic sepsis, ciprofloxacin was observed to decrease the accumulation of Interleukin-6. nih.gov Similarly, research on immune cells has shown that ciprofloxacin can reduce TLR2/1-induced IL-6 levels in macrophages. oup.com While not all studies focus specifically on "this compound," the findings for related N-acylated derivatives and the parent compound, ciprofloxacin, suggest a consistent immunomodulatory effect involving the reduction of IL-6.

The table below summarizes the findings from a study on N-acylated ciprofloxacin derivatives and their effect on IL-6.

CompoundCell LineEffect on IL-6Related Activity
Derivative 3 PC3 (Prostate Cancer)Diminished IL-6 levelsInduced apoptosis/necrosis
Derivative 21 PC3 (Prostate Cancer)Diminished IL-6 levelsInduced apoptosis/necrosis

Data derived from a study on N-acylated Ciprofloxacin derivatives. acs.org

Studies on Synergistic Interactions with Other Antimicrobial Agents

The combination of antimicrobial agents is a therapeutic strategy often employed to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of drug resistance. The synergistic potential of ciprofloxacin and its derivatives with other antimicrobial classes has been the subject of various in vitro investigations.

Studies have frequently examined the interaction between ciprofloxacin and β-lactam antibiotics. Against Pseudomonas aeruginosa, the rates of synergistic interactions between ciprofloxacin and β-lactams have shown considerable variation across different studies. nih.gov One study focusing on multiply drug-resistant Pseudomonas maltophilia (now known as Stenotrophomonas maltophilia) found that combinations of ciprofloxacin with certain extended-spectrum β-lactams were frequently synergistic or additive. capes.gov.brnih.gov For example, the highest frequency of synergy was observed with mezlocillin , followed by cefoperazone , piperacillin , and cefsulodin . nih.gov

Combinations with aminoglycosides have also been evaluated. Against P. aeruginosa, combining ciprofloxacin with an aminoglycoside results in synergy for a minority of isolates. nih.gov For multi-drug resistant P. maltophilia, interactions with aminoglycosides were found to be infrequent. nih.gov

Research has also demonstrated synergistic effects against other types of bacteria. A notable synergistic interaction was observed when ciprofloxacin was combined with amoxicillin , showing a 90% synergistic interaction against a panel of multidrug-resistant human pathogenic bacteria. scirp.org Another study investigating drug-resistant Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), found that combining ciprofloxacin with rifampin resulted in a synergistic effect, which was more frequently observed in strains with high-level ciprofloxacin resistance. mdpi.com

Antagonism, where the combined effect is less than that of the individual agents, is rarely observed in combinations involving ciprofloxacin. nih.govnih.gov These findings suggest that combination therapies involving ciprofloxacin can be a viable approach for treating infections caused by resistant bacteria.

The interactive table below summarizes the synergistic interactions of ciprofloxacin with various antimicrobial agents against different bacterial species.

Bacterial SpeciesAntimicrobial Agent Combined with CiprofloxacinObserved Interaction
Pseudomonas maltophiliaMezlocillinSynergy/Additive (89% of isolates)
Pseudomonas maltophiliaCefoperazoneSynergy/Additive (67% of isolates)
Pseudomonas maltophiliaPiperacillinSynergy/Additive (56% of isolates)
Pseudomonas maltophiliaCefsulodinSynergy/Additive (56% of isolates)
Pseudomonas maltophiliaCeftazidimeSynergy/Additive (33% of isolates)
Pseudomonas maltophiliaAminoglycosidesInfrequent Synergy (0-14% of isolates)
Multidrug-Resistant PathogensAmoxicillinSynergy (90% interaction)
Drug-Resistant Staphylococcus aureusRifampinSynergy

Data compiled from studies on antimicrobial synergy. nih.govscirp.orgmdpi.com

In-Depth Analysis of "this compound" Remains Elusive in Scientific Literature

Following a comprehensive search for the chemical compound identified as “this compound,” it has been determined that there is no specific, publicly available scientific literature or research data corresponding to this name. Advanced searches across chemical databases and scholarly articles failed to retrieve characterization or analytical methodology data for a compound explicitly designated as "this compound."

The original request specified a detailed article on the advanced analytical methodologies used for the research of this particular compound, including chromatographic, spectroscopic, and elemental analysis techniques. However, the absence of any primary or secondary research literature mentioning "this compound" makes it impossible to provide scientifically accurate and validated information as stipulated.

The provided outline required in-depth content on:

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

UV-Visible and Derivative Spectrophotometry

Elemental Analysis (EA)

Due to the strict requirement to focus solely on "this compound" and the lack of any available data, the generation of a factually accurate article with detailed research findings and data tables is not feasible. Any attempt to do so would involve speculation or the misattribution of data from other related compounds, which would not meet the required standards of scientific accuracy.

Therefore, until "this compound" is described in peer-reviewed literature, a detailed analytical report as requested cannot be compiled.

Advanced Analytical Methodologies for Research of 2 Ae Ciprofloxacin

Capillary Electrophoresis for Analytical Separations

Capillary Electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the separation, identification, and quantification of ciprofloxacin (B1669076) and its related compounds, including the ethylenediamine (B42938) derivative, 2-AE-Ciprofloxacin. chemistrymag.org This high-resolution separation method offers advantages such as high efficiency, speed, and minimal sample volume requirements, making it a valuable alternative to High-Performance Liquid Chromatography (HPLC). chemistrymag.orgnih.gov Various modes of CE, including Capillary Zone Electrophoresis (CZE), have been successfully developed and validated for analyzing these compounds in both pharmaceutical preparations and biological matrices. researchgate.nettandfonline.com

Research has demonstrated the utility of CZE for the effective separation of ciprofloxacin from its impurities. One validated method employs a phosphate (B84403) buffer at a pH of 6.0, which is supplemented with 0.075 M pentane-1-sulfonic acid sodium salt as a background electrolyte. researchgate.nettandfonline.com This method has been proven to be selective and accurate for the determination of ciprofloxacin and its related substances, meeting the requirements set by the European Pharmacopoeia. researchgate.nettandfonline.com

For enhanced sensitivity, particularly in biological samples, CE coupled with laser-induced fluorescence (LIF) detection has been utilized. A specific method was developed for the determination of ciprofloxacin and its metabolite, desethyleneciprofloxacin, in human plasma, which also identified ciprofloxacin-7-ethylenediamine (this compound) as a relevant analogue. nih.gov This technique involves hydrodynamic injection of the sample into the capillary, achieving a rapid analysis time of just 7 minutes for quantifying both ciprofloxacin and its metabolite. nih.gov The sensitivity of this CE-LIF method was found to be sufficient to describe the plasma concentration time profiles in clinical studies. nih.gov

The following tables summarize the operational parameters and performance characteristics of CE methods used for the analysis of ciprofloxacin and its derivatives.

Table 1: Capillary Electrophoresis Methods for Ciprofloxacin and Related Compounds Analysis

Parameter Capillary Zone Electrophoresis (CZE) for Impurities Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
Separation Mode Capillary Zone Electrophoresis Capillary Electrophoresis
Background Electrolyte Phosphate buffer (pH 6.0) with 0.075 M pentane-1-sulfonic acid sodium salt researchgate.nettandfonline.com Not specified
Injection Method Not specified Hydrodynamic (10 s, 0.5 p.s.i.) nih.gov
Detection UV Detection researchgate.net HeCd Laser-Induced Fluorescence (LIF) nih.gov
Analysis Time Not specified 7 minutes nih.gov

| Matrix | Pharmaceutical Preparations researchgate.nettandfonline.com | Human Plasma nih.gov |

Table 2: Performance Data of CE Method Compared to HPLC

Analyte Method Limit of Quantification (LOQ) Inter-day Precision Inter-day Accuracy
Ciprofloxacin CE-LIF 20 µg/L nih.gov <9% nih.gov 96-110% nih.gov
HPLC 10 µg/L nih.gov <9% nih.gov 96-110% nih.gov
Desethyleneciprofloxacin CE-LIF 10 µg/L nih.gov <9% nih.gov 96-110% nih.gov

Data for this compound specifically was not detailed in the comparative study, but the method is applicable to its family of compounds.

These findings underscore the capability of capillary electrophoresis as a robust and reliable methodology for the analytical research of this compound, providing the necessary selectivity and sensitivity for its determination among other related substances.

Q & A

How can the FINER criteria improve the formulation of research questions for this compound studies?

  • Methodological Answer :
  • Feasible : Ensure access to validated analytical tools (e.g., CLIA-certified labs).
  • Interesting : Align with gaps in quinolone resistance mechanisms.
  • Novel : Explore understudied derivatives or combination therapies.
  • Ethical : Adhere to IACUC protocols for animal studies.
  • Relevant : Link findings to clinical applications (e.g., MDR infections) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.